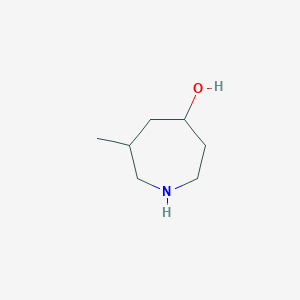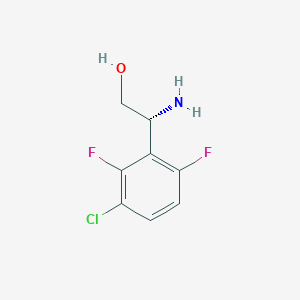
(2R)-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. Its unique structure, featuring an amino group and a chlorodifluorophenyl moiety, makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a substituted benzene derivative.
Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring through halogenation reactions.
Amination: Conversion of the halogenated intermediate to the desired amino alcohol via nucleophilic substitution.
Chiral Resolution: Separation of the enantiomers to obtain the (2R)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes, followed by chiral resolution using techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (2R)-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-OL exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-OL
- (2R)-2-Amino-2-(3-chloro-4,5-difluorophenyl)ethan-1-OL
- (2R)-2-Amino-2-(3-bromo-2,6-difluorophenyl)ethan-1-OL
Uniqueness
(2R)-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-OL is unique due to its specific substitution pattern and chiral configuration, which can result in distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C8H8ClF2NO |
|---|---|
Molecular Weight |
207.60 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-chloro-2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClF2NO/c9-4-1-2-5(10)7(8(4)11)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m0/s1 |
InChI Key |
NSNWVMXSRAZEBW-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1F)[C@H](CO)N)F)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(CO)N)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B13559812.png)
![N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide](/img/structure/B13559819.png)
![6-Fluorospiro[benzo[D][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one hydrochloride](/img/structure/B13559822.png)
![3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)
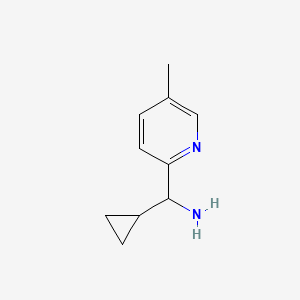
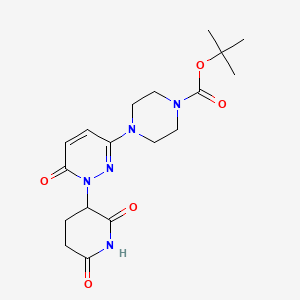

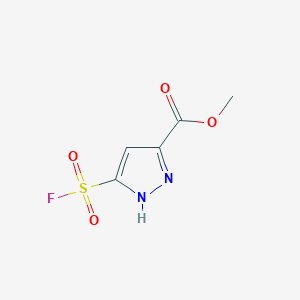
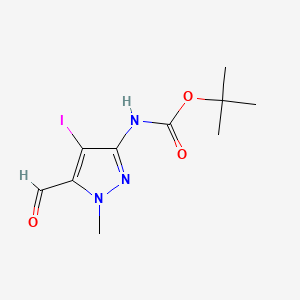
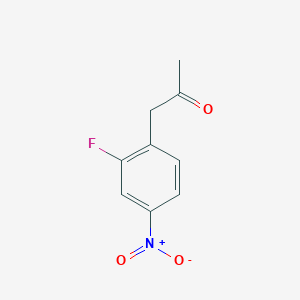
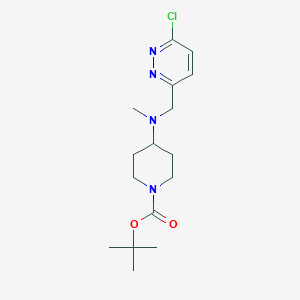
![3-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13559867.png)
